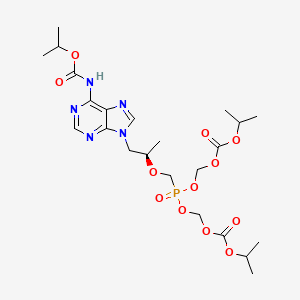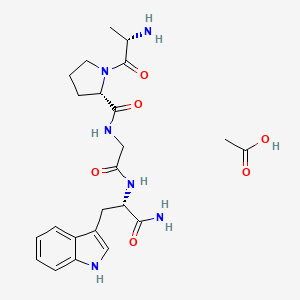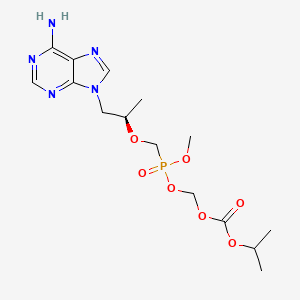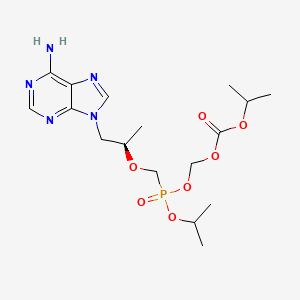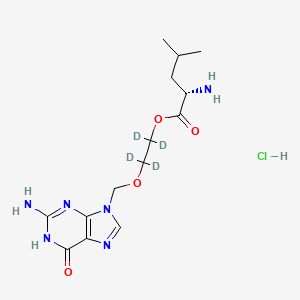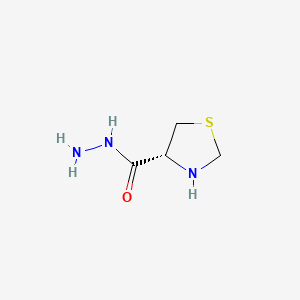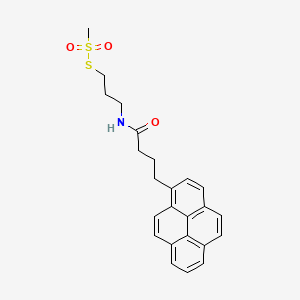
(trans)-4-Propyl-1-methyl-L-proline-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(trans)-4-Propyl-1-methyl-L-proline-d3 is a deuterated derivative of (trans)-4-Propyl-1-methyl-L-proline. This compound is a modified amino acid, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. Deuterated compounds are often used in scientific research to study metabolic pathways, reaction mechanisms, and to improve the pharmacokinetic properties of drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (trans)-4-Propyl-1-methyl-L-proline-d3 typically involves the following steps:
Starting Material: The synthesis begins with commercially available L-proline.
Alkylation: The L-proline undergoes alkylation to introduce the propyl and methyl groups at the 4 and 1 positions, respectively.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Catalytic Deuteration: Utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen with deuterium.
Purification: The product is purified using techniques like crystallization, distillation, or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
(trans)-4-Propyl-1-methyl-L-proline-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the deuterium atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(trans)-4-Propyl-1-methyl-L-proline-d3 has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in isotope labeling studies to understand protein and enzyme functions.
Medicine: Investigated for its potential to improve the pharmacokinetic properties of drugs by enhancing stability and reducing metabolic degradation.
Industry: Utilized in the synthesis of deuterated drugs and other compounds for pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of (trans)-4-Propyl-1-methyl-L-proline-d3 involves its incorporation into biological systems where it can replace the non-deuterated analog. The presence of deuterium can alter the rate of metabolic reactions due to the kinetic isotope effect, leading to changes in the metabolic stability and activity of the compound. This can be particularly useful in drug development to enhance the efficacy and reduce the side effects of therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
(trans)-4-Propyl-1-methyl-L-proline: The non-deuterated analog.
(trans)-4-Hydroxy-L-proline: Another modified proline derivative.
(trans)-4-Methyl-L-proline: A similar compound with a different alkyl group.
Uniqueness
(trans)-4-Propyl-1-methyl-L-proline-d3 is unique due to the presence of deuterium, which imparts different physicochemical properties compared to its non-deuterated analogs. The deuterium atoms can lead to increased metabolic stability and altered reaction kinetics, making it a valuable tool in scientific research and drug development.
Propiedades
Número CAS |
1246816-92-1 |
|---|---|
Fórmula molecular |
C9H17NO2 |
Peso molecular |
174.258 |
Nombre IUPAC |
(2S,4R)-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-3-4-7-5-8(9(11)12)10(2)6-7/h7-8H,3-6H2,1-2H3,(H,11,12)/t7-,8+/m1/s1/i2D3 |
Clave InChI |
MAWGMRQFCUEYCT-QTFNCCPBSA-N |
SMILES |
CCCC1CC(N(C1)C)C(=O)O |
Sinónimos |
4R)-4-Propyl-hygric Acid-d3; (4R)-4-Propyl-hygric Acid-d3; (2S,4R)-4-Propyl-1-methylpyrrolidine-2-carboxylic Acid-d3; 1-Methyl-4-propylproline-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


